Alternating Novolac Architecture Enables Sub-0.25 μm Photolithographic Resolution Unattainable with Random Cresol-Formaldehyde Novolaks
Novolac resins synthesized using 2,6-bis(hydroxymethyl)-p-cresol (DMPC) as a di-functional monomer adopt an alternating copolymer architecture with enhanced o,o'-bonding order and a narrow molecular weight distribution, in direct contrast to conventional random m-/p-cresol formaldehyde novolaks [1]. Resist Prototype II formulated with a DMPC-derived resin achieved a linear resolution of 0.18 μm L/S at 1:1.5 pitch and outstanding focus latitudes of 1.6 μm and 1.7 μm for 0.21 μm and 0.23 μm dense L/S, respectively, under i-line (365 nm) annular illumination [1]. Conventional m-/p-cresol novolaks of the same composition typically exhibit higher molecular weight, broader polydispersity, and p-cresol-enriched oligomer fractions that limit resolution to >0.25 μm [1][2].
| Evidence Dimension | Photolithographic resolution and focus latitude |
|---|---|
| Target Compound Data | Resist Prototype II: 0.18 μm L/S resolution; focus latitude 1.6 μm (0.21 μm L/S) and 1.7 μm (0.23 μm L/S) [1] |
| Comparator Or Baseline | Conventional m-/p-cresol formaldehyde novolak: resolution typically >0.25 μm; broader molecular weight distribution with p-cresol-enriched oligomer fractions [1][2] |
| Quantified Difference | Resolution improvement of at least 0.07 μm (from >0.25 μm to 0.18 μm); focus latitude of 1.6–1.7 μm vs. unspecified inferior latitude for conventional resin [1] |
| Conditions | i-line (365 nm) exposure; annular illumination; 0.52 NA stepper; DNQ-novolac positive resist formulation [1] |
Why This Matters
For semiconductor lithography material procurement, the 0.18 μm resolution capability represents a generational node advantage over conventional novolak-based resists, directly enabling sub-0.25 μm feature patterning.
- [1] Xu, C.-B., et al. 'Sub-0.25-μm i-line photoresist: the role of advanced resin technology.' Proceedings of SPIE, 1999, 3678, 739. DOI: 10.1117/12.350263 View Source
- [2] Jarnagin, R. C., et al. 'Novel novolac resins produced from 2,6-bishydroxymethyl-p-cresol, p-cresol, and m-cresol: a method to more evenly distribute p-cresol units throughout a novolac resin.' Proceedings of SPIE, 1993, 1925, 235. DOI: 10.1117/12.154757 View Source
